molecular formula C11H19NO3 B065506 tert-Butyl (1-formylcyclopentyl)carbamate CAS No. 168539-99-9

tert-Butyl (1-formylcyclopentyl)carbamate

Cat. No.: B065506
CAS No.: 168539-99-9
M. Wt: 213.27 g/mol
InChI Key: PJHYKFQYQMRNJR-UHFFFAOYSA-N
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Description

Tert-Butyl (1-formylcyclopentyl)carbamate is a chemical compound that has been used in scientific research for its potential as a therapeutic agent. It is a carbamate derivative that has shown promise in the treatment of various diseases due to its unique properties.

Scientific Research Applications

Synthetic Applications and Environmental Presence

Synthetic phenolic antioxidants (SPAs) like tert-Butyl (1-formylcyclopentyl)carbamate are widely utilized across various industries to prolong product shelf life by inhibiting oxidative reactions. These compounds, including variants like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are detected in diverse environmental matrices and even within human tissues, indicating their widespread use and environmental presence. While beneficial in their primary applications, these SPAs may exhibit toxicological effects such as hepatic toxicity, endocrine disruption, and potential carcinogenicity, necessitating ongoing research to understand their environmental behaviors and health impacts more fully. Researchers advocate for future studies focusing on the contamination and environmental behavior of novel high molecular weight SPAs, the toxicity of SPA co-exposure, and the development of SPAs with lower toxicity and migration potential to minimize environmental pollution (Liu & Mabury, 2020).

Degradation and Transformation

The environmental release of ethers like methyl tert-butyl ether (MTBE), closely related to this compound, has spurred research into their degradation and transformation. Advanced decomposition methods, such as cold plasma reactors, have shown promise in breaking down these compounds into simpler molecules like CH4, C2H4, C2H2, iso-butane, and iso-butene. This technology represents an innovative approach to managing environmental contamination from these substances. Moreover, understanding the interaction of these compounds with various environmental components, such as air, water, and soil, is crucial for developing effective strategies for their remediation and reducing their ecological impact (Hsieh et al., 2011).

Biodegradation Pathways

Research into the biodegradation and environmental fate of ethers like ethyl tert-butyl ether (ETBE) has identified microorganisms capable of degrading these compounds under aerobic conditions. These findings are significant for understanding the potential natural attenuation of such compounds in soil and groundwater. However, challenges remain in characterizing the specific genes and pathways involved in the biodegradation process, and the presence of co-contaminants can influence the biodegradation rates. Understanding these interactions and the conditions favorable for biodegradation can inform strategies for bioaugmentation and biostimulation, potentially enhancing the natural remediation of contaminated sites (Thornton et al., 2020).

Safety and Hazards

“tert-Butyl (1-formylcyclopentyl)carbamate” may cause skin irritation, serious eye damage, and respiratory irritation. It is also very toxic to aquatic life . It should be handled with care, using appropriate personal protective equipment, and should not be released into the environment .

Properties

IUPAC Name

tert-butyl N-(1-formylcyclopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(8-13)6-4-5-7-11/h8H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHYKFQYQMRNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584529
Record name tert-Butyl (1-formylcyclopentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168539-99-9
Record name tert-Butyl (1-formylcyclopentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-cycloleucinal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 1-{[methoxy(methyl)amino]carbonyl}-cyclopentylcarbamate (3.34 g, 12.27 mmol) in anhydrous THF (112 mL) at 0° C. under an atmosphere of nitrogen was added LAH (698 mg, 18.40 mmol), portionwise. The reaction was stirred at 0° C. for 30 min, treated with KHSO4 (3.4 g) in water (72 mL), diluted with Et2O, and stirred for 5 min. The layers were separated, and the aqueous was extracted with Et2O three times more. The combined organic extracts were washed twice each with aqueous 1N HCl solution, saturated aqueous NaHCO3 solution, and brine, dried over MgSO4, and concentrated in vacuo to afford the product as a sticky solid.
Quantity
3.34 g
Type
reactant
Reaction Step One
Name
Quantity
698 mg
Type
reactant
Reaction Step One
Name
Quantity
112 mL
Type
solvent
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step Two
Name
Quantity
72 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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